Cellular Potency in FLT3-ITD-Driven AML Cell Lines: A Comparison with Quizartinib and Gilteritinib
In the FLT3-ITD-mutated acute myeloid leukemia cell line MV4-11, HP1328 exhibits an IC50 of 165 nM . In contrast, the clinical-stage FLT3 inhibitor quizartinib demonstrates significantly higher potency with an IC50 of 0.56 nM . Similarly, in MOLM-13 cells, HP1328 shows an IC50 of 66.8 nM , whereas gilteritinib displays an IC50 of 2.9 nM . These data indicate that while HP1328 is a potent FLT3/ITD inhibitor, its cellular potency in these specific models is lower than that of advanced clinical compounds, which is an important consideration for experimental design and interpretation.
| Evidence Dimension | Cellular antiproliferative activity (IC50) in FLT3-ITD mutant AML cell lines |
|---|---|
| Target Compound Data | MV4-11: 165 nM; MOLM-13: 66.8 nM |
| Comparator Or Baseline | Quizartinib (MV4-11: 0.56 nM); Gilteritinib (MOLM-13: 2.9 nM) |
| Quantified Difference | Quizartinib is ~295-fold more potent in MV4-11 cells; Gilteritinib is ~23-fold more potent in MOLM-13 cells |
| Conditions | Cell viability assays in MV4-11 and MOLM-13 human AML cell lines harboring FLT3-ITD mutations |
Why This Matters
This quantifies HP1328's relative potency, guiding researchers in selecting appropriate doses for in vitro studies and contextualizing results when comparing to more clinically advanced FLT3 inhibitors.
